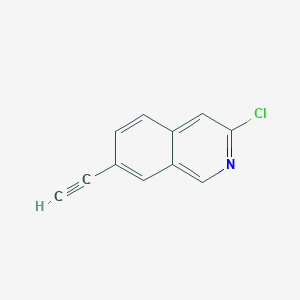
3-Chloro-7-ethynylisoquinoline
Overview
Description
3-Chloro-7-ethynylisoquinoline is a useful research compound. Its molecular formula is C11H6ClN and its molecular weight is 187.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Chloro-7-ethynylisoquinoline is a member of the isoquinoline family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The structure of this compound features a chloro group at the third position and an ethynyl group at the seventh position of the isoquinoline ring. This unique substitution pattern is believed to contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₆ClN |
| Molecular Weight | 179.60 g/mol |
| Structure | Structure |
Anticancer Activity
Research indicates that isoquinoline derivatives exhibit significant anticancer properties. Specifically, this compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
- Mechanism of Action : The compound is believed to inhibit cyclin D1 expression and induce cyclin-dependent kinase inhibitors, which are crucial for cell cycle regulation. A study demonstrated that phenylethynyl-substituted heterocycles, including derivatives similar to this compound, effectively suppressed the growth of colon cancer cells (LS174T) both in vitro and in vivo .
Case Study: Inhibition of Colon Cancer Cell Lines
A comparative study assessed the efficacy of several isoquinoline derivatives against colon cancer cell lines:
| Cell Line | This compound (1 μM) | 5-Fluorouracil (10 μM) | Cisplatin (10 μM) |
|---|---|---|---|
| LS174T | 99.5 ± 0.1% inhibition | 82.3 ± 2.5% inhibition | 24.2 ± 5.6% inhibition |
| HT-29 | 76.8 ± 0.8% inhibition | 82.9 ± 1.8% inhibition | 11.6 ± 17.7% inhibition |
| Caco-2 | 58.3 ± 1.7% inhibition | 60.2 ± 11.5% inhibition | 37.7 ± 25.9% inhibition |
This table illustrates that the compound exhibits superior selectivity and potency compared to standard chemotherapeutic agents .
Antimicrobial Properties
In addition to anticancer effects, studies have indicated that isoquinoline derivatives possess antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting DNA synthesis.
Research Findings
A recent investigation into antimicrobial activity revealed that compounds structurally related to this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results highlight the potential of this compound as a lead for developing new antimicrobial agents .
Neuroprotective Effects
Emerging evidence suggests that isoquinoline derivatives may also exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Mechanism : The neuroprotective effects are attributed to the compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Properties
IUPAC Name |
3-chloro-7-ethynylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN/c1-2-8-3-4-9-6-11(12)13-7-10(9)5-8/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXHETUOFIXNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=CN=C(C=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















